4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide
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Overview
Description
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a thiazinan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazinan Ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Group: This step might involve the reaction of the thiazinan derivative with benzoyl chloride or a similar reagent.
Nitration of the Phenyl Ring:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazinan ring or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially on the benzamide or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst or catalyst precursor in organic reactions.
Materials Science: It might be explored for use in the development of new materials with unique properties.
Biology and Medicine
Biochemistry: Studying its interactions with biological molecules and pathways.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might involve interactions with enzymes, receptors, or other molecular targets. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methylphenyl)benzamide: Lacks the nitro group.
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-nitrophenyl)benzamide: Lacks the methyl group.
Uniqueness
The presence of both the nitro and methyl groups in 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide may confer unique chemical and biological properties, such as specific reactivity or biological activity.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-4-7-16(21(23)24)12-17(13)19-18(22)14-5-8-15(9-6-14)20-10-2-3-11-27(20,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFFLMHPUKSHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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